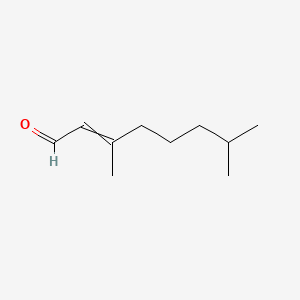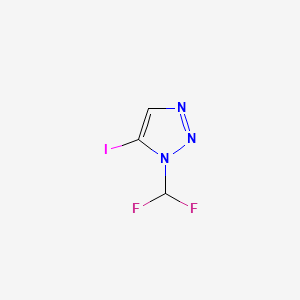
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester typically involves the esterification of 2,4-dimethylpentanedioic acid with 1-methylpropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,4-dimethylpentanedioic acid and 1-methylpropanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,4-dimethylpentanedioic acid and 1-methylpropanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the ester.
Applications De Recherche Scientifique
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and plasticizers due to its ester functionality.
Mécanisme D'action
The mechanism of action of pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Similar structure but with methyl groups instead of 1-methylpropyl groups.
Pentanedioic acid, 2-methyl-, dimethyl ester: Contains a single methyl group on the pentanedioic acid backbone.
Pentanedioic acid, 2-methylene-, dimethyl ester: Features a methylene group on the pentanedioic acid backbone.
Uniqueness
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester is unique due to the presence of two 1-methylpropyl ester groups, which impart distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
57983-50-3 |
|---|---|
Formule moléculaire |
C15H28O4 |
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
dibutan-2-yl 2,4-dimethylpentanedioate |
InChI |
InChI=1S/C15H28O4/c1-7-12(5)18-14(16)10(3)9-11(4)15(17)19-13(6)8-2/h10-13H,7-9H2,1-6H3 |
Clé InChI |
VLGGPWATTSPNAW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(C)CC(C)C(=O)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)
![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)




![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)

